3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid
Overview
Description
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid, or CTP, is a compound of interest to the scientific community due to its unique properties and potential applications. CTP is a nitrogen-containing heterocyclic compound that is used in a variety of synthetic processes and has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactions
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Heinisch (1973) demonstrated its utility in preparing pyridazine-4-carboxylic acid through catalytic hydrogenation processes, which further participates in Claisen condensation reactions to yield a variety of derivatives with potential chemical applications (Heinisch, 1973).
Antiviral and Biological Evaluation
Derivatives of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid have been explored for their biological activity. A study by Heinisch et al. (1996) on pyridazino[3,4-b][1,5]benzodiazepin-5-ones derived from 3,6-dichloropyridazine-4-carboxylic acid showed potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors, indicating their significance in antiviral research (Heinisch et al., 1996).
Corrosion Inhibition
Research by Mashuga et al. (2017) indicates that pyridazine derivatives, including those related to 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid, exhibit significant inhibition effects on the corrosion of mild steel in acidic environments. This suggests the compound's potential application in corrosion protection, highlighting its importance beyond biological activity (Mashuga et al., 2017).
Antimicrobial and Antioxidant Activities
Derivatives of 3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid have also been explored for their antimicrobial and antioxidant properties. For instance, research demonstrates the synthesis of heterocyclic compounds from this precursor, showing promising antimicrobial and antioxidant activities, thus broadening the scope of its applications in pharmaceutical and chemical research (Naganagowda & Petsom, 2011).
Mechanism of Action
Target of Action
The compound contains a pyridazine ring and a thiophene ring, both of which are common in many pharmaceutical compounds . These structures can interact with various biological targets, but without specific studies, it’s hard to determine the exact targets of this compound.
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds containing pyridazine and thiophene rings have been found to have diverse effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
properties
IUPAC Name |
3-chloro-6-thiophen-2-ylpyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-8-5(9(13)14)4-6(11-12-8)7-2-1-3-15-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHAPFIJYIVZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(thiophen-2-yl)pyridazine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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